molecular formula C15H21N5OS B6469963 N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2640873-11-4

N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

Cat. No.: B6469963
CAS No.: 2640873-11-4
M. Wt: 319.4 g/mol
InChI Key: PQHGIPIJQJRVGA-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a cyano group at position 5 and a methylsulfanyl group at position 2. The pyrimidine ring is linked to a pyrrolidine-3-carboxamide moiety, which includes a bulky tert-butyl group on the carboxamide nitrogen. The compound’s stereoelectronic properties are influenced by the electron-withdrawing cyano group, the sulfur-containing methylsulfanyl substituent, and the steric bulk of the tert-butyl group, which may modulate solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-tert-butyl-1-(5-cyano-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-15(2,3)19-13(21)10-5-6-20(9-10)12-11(7-16)8-17-14(18-12)22-4/h8,10H,5-6,9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHGIPIJQJRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC=C2C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide (CAS Number: 2640873-11-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

The molecular formula of this compound is C15H21N5OSC_{15}H_{21}N_{5}OS with a molecular weight of 319.4 g/mol. The compound features a pyrimidine scaffold, which is known for its diverse biological activities.

PropertyValue
CAS Number 2640873-11-4
Molecular Formula C15H21N5OS
Molecular Weight 319.4 g/mol

Antitumor Activity

Research indicates that compounds containing pyrimidine derivatives exhibit significant antitumor properties. In a study focusing on various pyrimidine analogs, it was found that modifications at specific positions of the pyrimidine ring could enhance cytotoxicity against cancer cell lines. For instance, the presence of electron-donating groups at certain positions was correlated with increased activity against tumor cells, suggesting that this compound may also exhibit similar effects due to its structural features .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the pyrimidine ring in determining biological activity. For example, the introduction of methyl or cyano groups at specific positions has been shown to influence the binding affinity and efficacy of related compounds. In particular, the presence of a cyano group at the 5-position and a methylthio group at the 2-position may be crucial for enhancing the biological activity of N-tert-butyl derivatives .

Case Studies

  • Antitumor Studies : A library of pyrimidine derivatives was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound displayed IC50 values in the low micromolar range, indicating significant antitumor potential .
  • Anticonvulsant Activity : In a screening assay for anticonvulsant properties, pyrimidine-based compounds were tested against PTZ-induced seizures in animal models. Compounds with structural similarities to N-tert-butyl derivatives exhibited protective effects, suggesting that further exploration of this compound could yield promising results in seizure management .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Immunosuppressive Activity
Research indicates that pyrimidine derivatives, including the compound , exhibit immunosuppressive properties. A study synthesized a library of 5-cyano-pyrimidines and evaluated their activity in a Mixed Lymphocyte Reaction (MLR) assay, which is a standard model for assessing immunosuppressive agents. The findings suggested that certain structural modifications at positions 2, 4, and 6 of the pyrimidine scaffold could enhance immunosuppressive activity, with some compounds showing IC50 values as low as 1.6 µM .

Anticancer Properties
Another area of interest is the anticancer potential of pyrimidine derivatives. Compounds featuring the 5-cyano group have been linked to cytotoxic effects against various cancer cell lines. For instance, the introduction of different substituents on the pyrimidine ring has been shown to influence the cytotoxicity profile significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

Compound Substituent Position Substituent Type Activity (IC50 µM)
Compound A2Thioalkyl1.6
Compound B4Morpholine8.3
Compound C6Benzylamine2.5

These results illustrate how specific modifications can enhance or diminish biological activity, guiding future synthesis efforts.

Case Studies and Experimental Findings

Case Study: Immunosuppressive Activity
A focused library of pyrimidine analogues was synthesized to evaluate their immunosuppressive effects in vitro. The study revealed that compounds with morpholino groups at position 4 exhibited improved activity compared to those with simpler substituents. This suggests that larger amines may play a role in enhancing the immunosuppressive effects of these compounds .

Case Study: Cytotoxicity Assays
In another study investigating cytotoxicity, various derivatives of the target compound were tested against Jurkat T cells. The results indicated that certain modifications significantly increased cytotoxicity while maintaining low cellular toxicity levels . This balance is critical for developing therapeutic agents with minimal side effects.

Comparison with Similar Compounds

Substituent-Driven Comparisons

  • 5-Cyano Pyrimidine Derivatives: The 5-cyano substituent in the target compound is distinct from methoxy or iodo groups in analogues like 4-iodo-5-methoxypyridin-3-amine ().
  • Methylsulfanyl vs. Sulfonyl/Sulfoxide Groups :
    The methylsulfanyl (SMe) group at position 2 differs from sulfonyl or sulfoxide groups seen in other pyrimidines. SMe is less polarizable, which may reduce hydrogen-bonding capacity but improve lipophilicity. For example, racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine () shares the SMe group but incorporates a tetrahydrofuran ring instead of pyrrolidine, highlighting divergent solubility profiles .

tert-Butyl Carboxamide Analogues

Compounds like tert-butyl (4-chloropyridin-2-yl)carbamate () and tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () share the tert-butyl carboxamide/pyrrolidine motif.

Crystallographic Behavior

While crystallographic data for the target compound are unavailable, related structures (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonding, which stabilizes the molecular conformation.

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity

The molecular weight of the target compound is estimated to exceed 350 g/mol (based on analogues in –12). Comparatively, tert-butyl (4-iodopyridin-2-yl)carbamate () has a molecular weight of 322.18 g/mol. The target’s higher molecular weight and lipophilic groups (tert-butyl, methylsulfanyl) suggest lower aqueous solubility but improved membrane permeability .

Stereochemical Considerations

The compound in is racemic, whereas the target compound’s pyrrolidine ring may introduce chirality. If the synthesis yields enantiomers, Flack’s parameter () or Rogers’ η could be employed for enantiomorph-polarity analysis, though the tert-butyl group’s steric effects might complicate crystallization .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide Pyrimidine 5-CN, 2-SMe, tert-butyl carboxamide ~360 (estimated) Rigid conformation, high lipophilicity
4-Iodo-5-methoxypyridin-3-amine () Pyridine 4-I, 5-OMe 264.07 Polarizable iodine, moderate solubility
tert-Butyl (4-chloropyridin-2-yl)carbamate () Pyridine 4-Cl, tert-butyl carbamate 242.71 Flexible carbamate, steric bulk
N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine () Pyrimidine 2-SMe, tetrahydrofuran 322.43 Intramolecular H-bonding, racemic

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